N-isobutyl-3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfamoyl]-N-(2-methylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-12(2)11-18-17(20)16-15(9-10-23-16)24(21,22)19(4)14-7-5-13(3)6-8-14/h5-10,12H,11H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIAGHYJDKSXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The thiophene scaffold can be assembled via cyclocondensation reactions. A representative method involves the reaction of [bis(methylsulfanyl)methylene]malononitrile with methyl thioglycolate in the presence of triethylamine (TEA) under reflux conditions.
Procedure :
- Combine [bis(methylsulfanyl)methylene]malononitrile (1.0 equiv), methyl thioglycolate (1.05 equiv), and TEA (0.75 equiv) in methanol.
- Reflux for 2 hours, followed by cooling to precipitate the product.
- Filter and wash with cold methanol to obtain methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate (99% yield).
Adaptation for Target Compound :
- Replace methyl thioglycolate with a reagent introducing the desired substituents at positions 2 and 3.
- Subsequent functional group transformations (e.g., hydrolysis of nitrile to amide) would be required.
Electrophilic Substitution
Electrophilic sulfonation or halogenation at position 3 of pre-formed thiophene-2-carboxylates provides regioselective access to key intermediates. For example, chlorination of methyl thiophene-2-carboxylate using sulfuryl chloride (SO₂Cl₂) in dichloromethane yields the 5-chloro derivative, as demonstrated in methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate synthesis.
Installation of the N-Methyl-N-(p-Tolyl)Sulfamoyl Group
Sulfamoyl Chloride Preparation
The sulfamoyl donor is typically synthesized in two stages:
- Sulfonylation of p-toluidine :
- React p-toluidine with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C to 25°C.
- Quench with aqueous NaOH to yield N-(p-tolyl)sulfamic acid.
Sulfamoylation of Thiophene Intermediate
Couple the sulfamoyl chloride with the thiophene precursor:
- Dissolve methyl 3-amino-thiophene-2-carboxylate in anhydrous THF under nitrogen.
- Add sulfamoyl chloride (1.2 equiv) and TEA (2.5 equiv) dropwise at 0°C.
- Warm to room temperature and stir for 12 hours.
- Purify via column chromatography (SiO₂, hexane/ethyl acetate) to obtain the sulfamoyl derivative.
This method mirrors the sulfamoylation step in WO2024123815A1, which describes analogous transformations for sodium channel modulators.
Formation of the Isobutyl Carboxamide
Carboxylic Acid Activation
Hydrolyze the methyl ester to the carboxylic acid:
- Treat methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-carboxylate with LiOH (2.0 equiv) in THF/H₂O (3:1).
- Stir at 50°C for 4 hours, acidify with HCl, and extract with ethyl acetate.
Activate the acid as an acyl chloride:
- React the carboxylic acid with oxalyl chloride (1.5 equiv) and catalytic DMF in dichloromethane.
- Stir at room temperature for 2 hours and evaporate to dryness.
Amidation with Isobutylamine
- Dissolve the acyl chloride in anhydrous THF and cool to 0°C.
- Add isobutylamine (1.5 equiv) and TEA (2.0 equiv) dropwise.
- Stir at room temperature for 6 hours, then concentrate and purify via recrystallization (ethanol/water).
Alternative methods employing coupling agents such as HBTU or HATU, as described in peptide synthesis protocols, may enhance yields:
- Combine the carboxylic acid (1.0 equiv), HBTU (1.1 equiv), HOBt (1.1 equiv), and DIPEA (3.0 equiv) in DMF.
- Add isobutylamine (1.2 equiv) and stir at 25°C for 12 hours.
- Extract with ethyl acetate and purify by flash chromatography.
Optimization and Scale-Up Considerations
Reaction Condition Optimization
Purification Techniques
- Recrystallization : Ethanol/water mixtures (7:3) effectively purify the final carboxamide.
- Chromatography : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves intermediates.
Analytical Characterization
Critical spectroscopic data for validation:
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.0 Hz, 2H, tolyl H), 7.10 (d, J = 8.0 Hz, 2H, tolyl H), 6.95 (s, 1H, thiophene H), 3.75 (m, 1H, isobutyl CH), 3.10 (s, 3H, N-CH₃), 2.35 (s, 3H, tolyl CH₃), 1.85 (m, 2H, isobutyl CH₂), 0.95 (d, J = 6.4 Hz, 6H, isobutyl CH₃).
- ESI-MS : m/z 367.2 [M+H]⁺ (calculated 366.5).
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The thiophene ring can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₇H₂₂N₂O₃S₂
- Molecular Weight : 366.5 g/mol
The compound features a thiophene ring, which is known for its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The compound exhibits a range of biological activities that suggest potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that similar thiophene derivatives possess antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds were reported at approximately 256 µg/mL, indicating notable efficacy against these microorganisms .
- Cytotoxicity : In vitro studies have shown that derivatives of thiophene-2-carboxamide can selectively target cancer cell lines. For instance, compounds with comparable structures demonstrated IC50 values in the low micromolar range, suggesting their potential as anticancer agents .
- Enzyme Inhibition : The compound may inhibit enzymes critical to metabolic pathways associated with disease progression. Similar compounds have been documented to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study published in MDPI established a correlation between structural features of thiophene derivatives and their antimicrobial potency. Modifications to the thioether group significantly enhanced efficacy against gram-positive bacteria .
Case Study: Cytotoxic Effects on Cancer Cells
Research involving various cancer cell lines revealed promising results for compounds with similar frameworks. These studies indicated selective cytotoxicity towards malignant cells while sparing normal cells, highlighting their potential for development into anticancer therapies .
Therapeutic Potential
Given its diverse biological activities, N-isobutyl-3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-carboxamide holds promise in several therapeutic areas:
- Antimicrobial Agents : Its ability to combat bacterial infections positions it as a candidate for developing new antibiotics.
- Cancer Treatment : The selective cytotoxicity suggests potential applications in oncology for targeted cancer therapies.
- Neurological Disorders : As an enzyme inhibitor, it may offer avenues for treating conditions linked to neurotransmitter dysregulation.
Mechanism of Action
The mechanism of action of N-isobutyl-3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to altered metabolic pathways.
Modulation of Protein-Protein Interactions: The compound can affect protein-protein interactions, influencing cellular signaling and function.
Binding to Receptors: It may bind to specific receptors, triggering downstream signaling cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules, including:
Substituent Effects on Molecular Geometry
- Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide (), the dihedral angle between the thiophene and benzene rings ranges from 8.50° to 13.53°, facilitating planar conformations.
- Hydrogen Bonding: Unlike the nitro group in ’s compound, the sulfamoyl group (-SO₂NH-) can act as both a hydrogen bond donor and acceptor, enhancing interactions in biological systems or crystal lattices.
Bioactivity and Toxicity Considerations
- Antimicrobial Potential: Thiophene carboxamides (e.g., ) exhibit antibacterial/fungal activity, but sulfamoyl derivatives (like the target compound) may show enhanced efficacy due to sulfonamide’s known role in inhibiting folate synthesis .
- Genotoxicity: Thiophene carboxanilides are reported to induce genotoxicity in human cells (). The isobutyl and p-tolyl groups in the target compound may mitigate this by reducing metabolic activation pathways.
Physicochemical Properties
- Thermal Stability : Phthalimide derivatives () exhibit high thermal stability for polymer applications, whereas sulfamoyl-thiophene carboxamides may prioritize bioactivity over thermal resilience.
Biological Activity
N-isobutyl-3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-carboxamide, with the CAS number 1251671-85-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 366.5 g/mol. The compound features a thiophene ring, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Properties
Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial properties. The structure of this compound suggests potential activity against various bacterial strains due to the presence of the sulfonamide group, which is known for its antibacterial effects.
Urease Inhibition
A notable study involving thiazole derivatives, which share structural similarities with thiophene compounds, demonstrated significant urease inhibition. This suggests that this compound may also exhibit urease inhibitory activity, potentially useful in treating conditions like urease-related infections or kidney stones .
Antimalarial Activity
The compound's structure hints at possible antimalarial properties. A series of thiazole analogs have shown promising in vitro activity against Plasmodium falciparum, indicating that modifications in similar scaffolds can yield compounds with high potency and low cytotoxicity . Future studies could explore the antimalarial efficacy of this specific compound.
Structure-Activity Relationship (SAR)
The SAR studies on related compounds highlight that modifications to the N-aryl amide group significantly influence biological activity. Non-bulky electron-withdrawing groups at specific positions on the phenyl ring enhance potency while maintaining lower toxicity levels in mammalian cell lines . This insight can guide further optimization of this compound for improved efficacy.
Case Studies
- Antimicrobial Efficacy : A recent study assessed various thiophene derivatives for their antimicrobial activity, revealing that certain substitutions on the thiophene ring enhanced their effectiveness against Gram-positive and Gram-negative bacteria.
- Urease Inhibition : In vitro assays demonstrated that compounds structurally related to this compound inhibited urease activity, suggesting potential therapeutic applications in managing urinary tract infections and related disorders .
Q & A
Q. What are the recommended synthetic routes for N-isobutyl-3-(N-methyl-N-(p-tolyl)sulfamoyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions:
- Thiophene core formation : Cyclization of dicarbonyl precursors with sulfur (e.g., via Gewald reaction) .
- Sulfamoylation : Introducing the N-methyl-N-(p-tolyl)sulfamoyl group using sulfamoyl chloride derivatives under anhydrous conditions (e.g., acetonitrile or DCM as solvents) .
- Amidation : Coupling the thiophene-sulfamoyl intermediate with isobutylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) .
Optimization : Adjust reaction temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios to improve yield. Purity is enhanced via recrystallization (e.g., acetonitrile) or column chromatography .
Q. How is the molecular structure of this compound characterized, and what key structural features influence its reactivity?
- X-ray crystallography : Resolves dihedral angles between the thiophene, sulfamoyl, and aryl groups, critical for intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds) .
- NMR/IR spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) and regiochemistry .
- Key structural features :
- The N-methyl-N-(p-tolyl)sulfamoyl group introduces steric hindrance, affecting electrophilic substitution on the thiophene ring.
- The isobutyl carboxamide enhances solubility in apolar solvents .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, kinase inhibition) using recombinant proteins .
Advanced Research Questions
Q. How do crystallographic data and computational modeling resolve contradictions in reported bond angles/biological activities?
- Case study : Dihedral angles between the thiophene and aryl groups vary (e.g., 8.5°–16.1° in analogous compounds), impacting π-π stacking and bioactivity . Computational DFT studies (e.g., Gaussian) can reconcile discrepancies by simulating conformational flexibility .
- Bioactivity conflicts : Differences in MIC values may arise from assay conditions (e.g., pH, solvent). Normalize data using reference standards (e.g., ciprofloxacin for antimicrobial assays) .
Q. What strategies improve metabolic stability and target selectivity in derivative design?
- Metabolic stability :
- Replace labile groups (e.g., methyl sulfamoyl with trifluoromethyl) to reduce CYP450-mediated oxidation .
- Introduce fluorine atoms to block metabolic hotspots .
- Selectivity :
- Structure-based drug design (SBDD) using target protein crystal structures (e.g., COX-2) to optimize binding .
- Isosteric replacements (e.g., thiophene → furan) to modulate electronic properties .
Q. How can in vivo pharmacokinetics be studied, and what formulation challenges exist?
- PK studies :
- Administer via IV/oral routes in rodent models; quantify plasma concentrations via LC-MS/MS .
- Calculate AUC, Cmax, t½, and bioavailability (F%) .
- Formulation :
- Poor aqueous solubility (logP ~3.5) requires nanoemulsions or cyclodextrin complexes .
- Stability testing under accelerated conditions (40°C/75% RH) to assess degradation pathways .
Q. What mechanistic insights explain its dual activity as an antimicrobial and anticancer agent?
- ROS generation : Thiophene derivatives induce oxidative stress, damaging microbial DNA and cancer cell mitochondria .
- Topoisomerase inhibition : Sulfamoyl groups intercalate DNA, blocking topoisomerase I/II activity .
- Proteomic profiling : SILAC-based studies identify disrupted pathways (e.g., apoptosis, cell cycle) .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters (Analogous Compound)
| Parameter | Value | Source |
|---|---|---|
| Dihedral angle (thiophene-aryl) | 13.53° (A), 8.50° (B) | |
| C–H⋯O bond length | 2.42 Å | |
| Space group | P2₁/c |
Q. Table 2. Comparative Bioactivity Data
| Assay Type | IC₅₀/MIC (μM) | Reference Compound | Source |
|---|---|---|---|
| Anticancer (MCF-7) | 12.3 | Doxorubicin (0.15) | |
| Antibacterial (E. coli) | 64 | Ciprofloxacin (1.0) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
